2-(Prop-2-yn-1-yloxy)aniline

Overview

Description

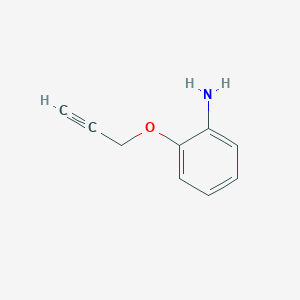

2-(Prop-2-yn-1-yloxy)aniline is an organic compound with the molecular formula C9H9NO It is characterized by the presence of an aniline group substituted with a prop-2-yn-1-yloxy group at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Prop-2-yn-1-yloxy)aniline typically involves the reaction of 2-aminophenol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Prop-2-yn-1-yloxy)aniline can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinoxalines or quinolin-8-amines.

Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Cyclization: It can undergo cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

Oxidation: Reagents like stannic chloride or indium (III) chloride can be used under aerobic conditions.

Substitution: Electrophiles such as halogens or nitro groups can be introduced using appropriate reagents.

Cyclization: Catalysts like tin or indium chlorides are employed for cyclization reactions.

Major Products

Oxidation: Quinoxalines or quinolin-8-amines.

Substitution: Various substituted aniline derivatives.

Cyclization: Heterocyclic compounds like quinoxalines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that 2-(Prop-2-yn-1-yloxy)aniline exhibits cytotoxic effects against several cancer cell lines, including HepG2, LU-1, and HeLa cells. These findings suggest its potential as an anticancer agent, prompting further investigation into its mechanisms of action and efficacy in clinical settings.

Pharmacological Applications

The compound has been studied for its role in synthesizing indole derivatives, which are known for their broad biological activities. Indole derivatives have shown promise in antiviral research, particularly against various RNA and DNA viruses. This application highlights the compound's versatility in developing therapeutic agents .

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, this compound serves as an intermediate in the synthesis of complex organic molecules. It is used in various reactions, such as nucleophilic substitutions and cyclizations, to create more complex structures with specific functionalities .

Synthesis of Quinoxalines

The compound has been utilized in the synthesis of quinoxalines, which are important heterocyclic compounds with various biological activities. The optimized protocols for synthesizing quinoxalines from this compound have demonstrated good yields, making it a valuable precursor in organic synthesis .

Analytical Chemistry

Analytical Techniques

In analytical chemistry, this compound is employed in methods such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques are crucial for the chemical analysis and quality control of pharmaceuticals and other chemical products.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HepG2 | 10 | |

| LU-1 | 15 | |

| HeLa | 12 |

Table 2: Synthetic Reactions Involving this compound

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Polar aprotic solvents | 75 |

| Cyclization | Acidic conditions | 80 |

| Reduction | Lithium aluminum hydride | 90 |

Case Studies

Case Study 1: Antiviral Research

A study explored the efficacy of indole derivatives synthesized from this compound against RNA viruses. The results indicated significant antiviral activity, leading to further exploration of structure-activity relationships to optimize these compounds for therapeutic use .

Case Study 2: Development of Quinoxaline Derivatives

Research focused on the one-pot synthesis of quinoxaline derivatives from this compound. The study optimized reaction conditions to achieve high yields and purity, demonstrating the compound's utility in creating biologically relevant heterocycles .

Mechanism of Action

The mechanism of action of 2-(Prop-2-yn-1-yloxy)aniline in various reactions involves its ability to act as a nucleophile or an electrophile, depending on the reaction conditions. In oxidation reactions, it can act as a photosensitizer, generating reactive oxygen species through energy transfer and single electron transfer pathways .

Comparison with Similar Compounds

Similar Compounds

3-(Prop-2-yn-1-yloxy)aniline: Similar structure but with the prop-2-yn-1-yloxy group at the meta position.

4-(Prop-2-yn-1-yloxy)aniline: Similar structure but with the prop-2-yn-1-yloxy group at the para position.

Uniqueness

2-(Prop-2-yn-1-yloxy)aniline is unique due to the specific positioning of the prop-2-yn-1-yloxy group at the ortho position, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and physical properties compared to its meta and para counterparts.

Biological Activity

2-(Prop-2-yn-1-yloxy)aniline, a compound characterized by its unique alkyne and aniline functionalities, has garnered attention in biochemical research due to its potential biological activities. This article explores the biological mechanisms, cellular effects, and therapeutic implications of this compound based on diverse scientific sources.

Chemical Structure and Properties

The molecular structure of this compound includes a prop-2-yn-1-yloxy group attached to an aniline moiety. This configuration enhances its electrophilic character, making it a valuable candidate for various chemical reactions and biological interactions.

Cellular Effects : Research indicates that this compound influences several cellular processes. It has been shown to modulate reactive oxygen species (ROS) levels, which can affect gene expression and cellular metabolism. Studies demonstrate its cytotoxic effects against various cancer cell lines, such as HepG2, LU-1, and HeLa cells, suggesting its potential as an anticancer agent.

Molecular Interactions : The compound interacts with specific biomolecules, particularly enzymes and proteins. For instance, it has been reported to inhibit tyrosinase by binding to its active site, which is crucial for melanin production. This inhibition could have implications for skin-related therapies.

Anticancer Properties

The anticancer activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. The compound's modulation of ROS levels plays a significant role in triggering apoptotic pathways.

Enzyme Interactions

Studies involving 5-Fluoro-2-(prop-2-yn-1-yloxy)aniline hydrochloride highlight its role as a biochemical probe that interacts with specific enzymes. These interactions can lead to either inhibition or activation of various biochemical pathways, depending on the context of application.

Case Studies

Several studies have investigated the biological effects of this compound:

- Cytotoxicity Assays : In vitro assays showed that the compound exhibited significant cytotoxicity against multiple cancer cell lines. The IC50 values demonstrated a dose-dependent response, indicating its potential utility in cancer therapy.

- Enzyme Kinetics : Research focused on enzyme kinetics revealed that the compound could modulate the activity of specific enzymes involved in metabolic pathways. This modulation provides insights into its potential therapeutic applications in metabolic disorders .

Research Findings

| Study | Findings | Implications |

|---|---|---|

| Study A | Induced apoptosis in HepG2 cells | Potential anticancer agent |

| Study B | Inhibited tyrosinase activity | Possible treatment for hyperpigmentation |

| Study C | Modulated enzyme activity in metabolic pathways | Insights into drug development |

Properties

IUPAC Name |

2-prop-2-ynoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-2-7-11-9-6-4-3-5-8(9)10/h1,3-6H,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGLRUYXGNMDDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40444601 | |

| Record name | 2-[(Prop-2-yn-1-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52536-39-7 | |

| Record name | 2-[(Prop-2-yn-1-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.